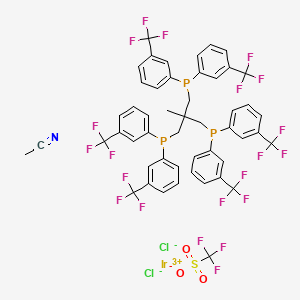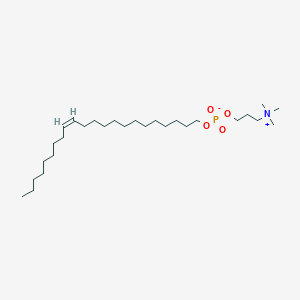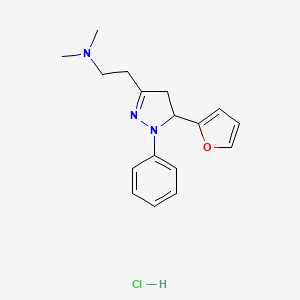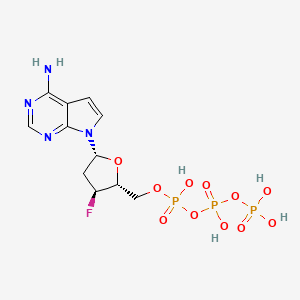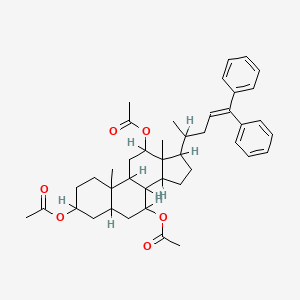
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a cholestane backbone. Its molecular formula is C29H46O6, and it has a molecular weight of 490.6719 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate typically involves the acetylation of the corresponding dihydroxy compound. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dihydroxy derivatives .
Aplicaciones Científicas De Investigación
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate involves its interaction with specific molecular targets. The acetoxy groups play a crucial role in its binding affinity to receptors or enzymes. The pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Cholan-24-oic acid, 3,12-bis(acetyloxy)-, methyl ester: This compound has a similar structure but includes a methyl ester group.
Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester: This compound has only one acetoxy group and a methyl ester group.
Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester: This compound has three acetoxy groups and a methyl ester group.
Uniqueness
3,12-Bis(acetyloxy)-24,24-diphenylchol-23-en-7-yl acetate is unique due to its specific arrangement of acetoxy groups and the presence of a diphenylchol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
51102-05-7 |
|---|---|
Fórmula molecular |
C42H54O6 |
Peso molecular |
654.9 g/mol |
Nombre IUPAC |
[7,12-diacetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C42H54O6/c1-26(17-18-34(30-13-9-7-10-14-30)31-15-11-8-12-16-31)35-19-20-36-40-37(25-39(42(35,36)6)48-29(4)45)41(5)22-21-33(46-27(2)43)23-32(41)24-38(40)47-28(3)44/h7-16,18,26,32-33,35-40H,17,19-25H2,1-6H3 |
Clave InChI |
JRCUYUDFELCKIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4C(CC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



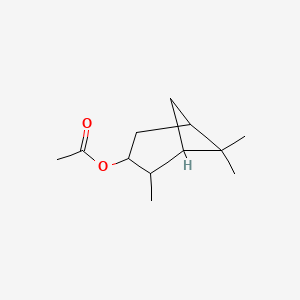
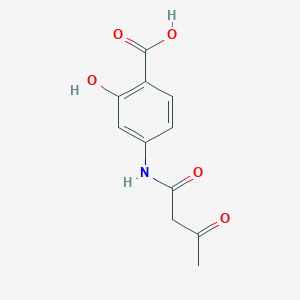

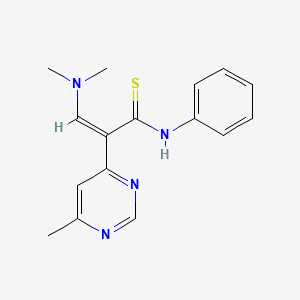

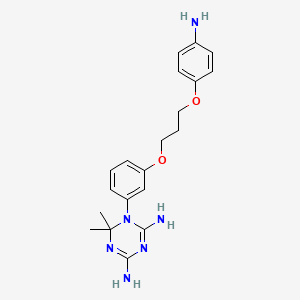
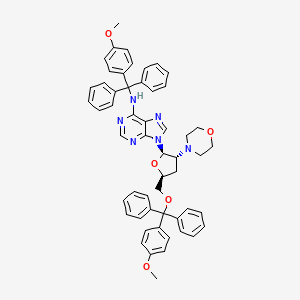
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
